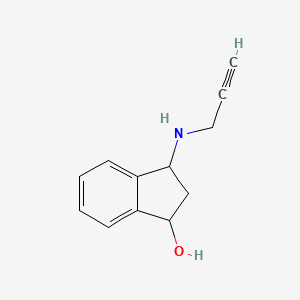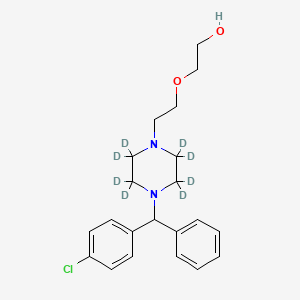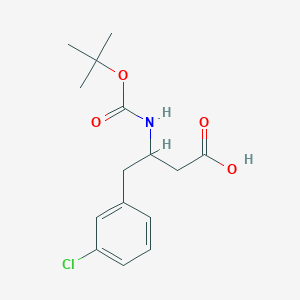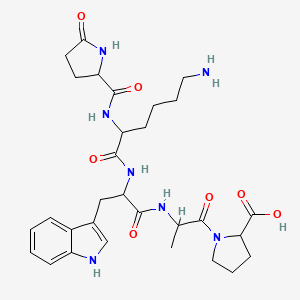
3-Hydroxy-n-propargyl-1-aminoindan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-cis-1-Deshydroxy Rasagiline: is a derivative of Rasagiline, a well-known monoamine oxidase B inhibitor used primarily in the treatment of Parkinson’s disease . This compound is characterized by the absence of a hydroxyl group in its structure, which differentiates it from its parent compound, Rasagiline.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
One-step Asymmetric Synthesis: This method involves the reductive amination of ketones using imine reductases.
Dynamic Kinetic Resolution: This chemoenzymatic method utilizes Candida antarctica lipase B and a palladium racemization catalyst.
Industrial Production Methods: The industrial production of rac-cis-1-Deshydroxy Rasagiline typically follows the dynamic kinetic resolution method due to its efficiency and scalability. The use of immobilized enzymes and recyclable catalysts makes this method economically viable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: rac-cis-1-Deshydroxy Rasagiline can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
rac-cis-1-Deshydroxy Rasagiline has several applications in scientific research:
Neuroprotection: It has shown potential in neuroprotection and delaying the progression of neurodegenerative diseases like Parkinson’s.
Pharmacokinetics Studies: Used in studies to understand the pharmacokinetics and bioequivalence of Rasagiline derivatives.
Drug Delivery Systems: Development of long-acting injectable formulations to improve medication compliance and efficacy.
Wirkmechanismus
The precise mechanism of action of rac-cis-1-Deshydroxy Rasagiline is not fully understood. it is believed to function similarly to Rasagiline by inhibiting monoamine oxidase B. This inhibition increases extracellular levels of dopamine in the striatum, which helps alleviate symptoms of Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
Rasagiline: The parent compound, used primarily for its neuroprotective effects.
Selegiline: Another monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Safinamide: A reversible inhibitor of monoamine oxidase B with additional glutamate release inhibition properties.
Uniqueness: rac-cis-1-Deshydroxy Rasagiline is unique due to its structural modification, which may offer different pharmacokinetic properties and potential therapeutic benefits compared to its parent compound and other similar inhibitors .
Eigenschaften
Molekularformel |
C12H13NO |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2 |
InChI-Schlüssel |
NMAOXAKDLRBCFC-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCNC1CC(C2=CC=CC=C12)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-3-octadecyl-2-[(E)-3-(3-octadecyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;perchlorate](/img/structure/B12291316.png)
![2-[2-[4-[(Z)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol](/img/structure/B12291341.png)
![Tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12291359.png)
![[3,4,5-Triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12291362.png)

![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B12291373.png)

![6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291381.png)

![1-[4-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B12291388.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B12291391.png)
